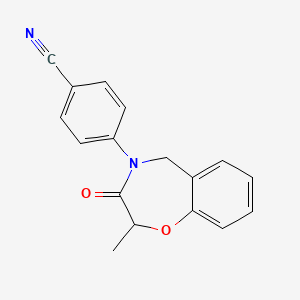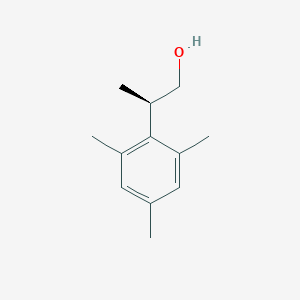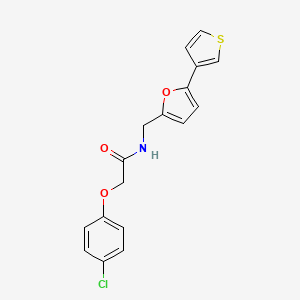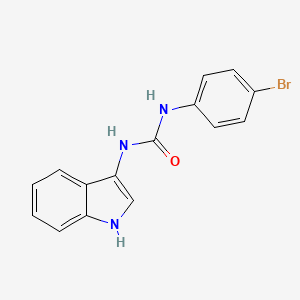
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)azetidine-1-carboxamide, also known as POAC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. POAC is a heterocyclic compound that contains an oxadiazole ring, a phenyl group, and an azetidine ring, which makes it structurally unique and interesting for further investigation.
科学的研究の応用
Efficient Synthesis for Preclinical Studies
An efficient scale-up synthesis of related compounds, like BMS-520, demonstrates the potential of these chemicals in preclinical toxicological studies. The process involves regioselective cycloaddition and chemoselective hydrolysis, highlighting the significance of such compounds in developing new drugs (Xiaoping Hou et al., 2016).
Antidiabetic and Antimicrobial Activities
Compounds with the 1,2,4-oxadiazole core have been evaluated for their in vitro antidiabetic activity, showcasing the potential of these derivatives in managing diabetes through α-amylase inhibition assays (J. Lalpara et al., 2021). Additionally, antimicrobial activities have been observed in similar structures, indicating their utility in combating infections (Rahul P. Jadhav et al., 2017).
Anticancer Evaluation
The design and synthesis of related compounds, such as N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, have shown promising anticancer activities against several cancer cell lines. This underscores the potential of oxadiazole derivatives in cancer treatment strategies (B. Ravinaik et al., 2021).
Herbicidal Activities
Research into tetrazoles and 1,3,4-oxadiazoles has also extended into agriculture, where such compounds have been synthesized and evaluated for herbicidal activities. The promising results against specific weeds point to the versatility of these compounds beyond pharmaceuticals into crop protection (W. Bao, 2008).
特性
IUPAC Name |
N-(2-methylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-13-7-5-6-10-16(13)20-19(24)23-11-15(12-23)18-21-17(22-25-18)14-8-3-2-4-9-14/h2-10,15H,11-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBQELOCFKVITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)azetidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(Furan-3-YL)ethyl]-4-phenoxybenzamide](/img/structure/B2615399.png)
![6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2615401.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea](/img/structure/B2615403.png)



![N-((1-benzylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2615410.png)
![6-Methyl-2-[[1-(4-piperidin-1-ylsulfonylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2615411.png)

![4-[benzyl(methyl)amino]-N-(3-fluoro-2-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2615414.png)

